molecular formula C17H16ClNO4 B1452972 3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide CAS No. 1228552-44-0

3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide

Cat. No.: B1452972
CAS No.: 1228552-44-0
M. Wt: 333.8 g/mol
InChI Key: RPZNXWNYCZZKSC-UHFFFAOYSA-N
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Description

3-(5-Chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide is a chemical compound with the CAS Registry Number 1228552-44-0 . It has a molecular formula of C17H16ClNO4 and a molecular weight of 333.77 g/mol . The compound should be stored in a dry and sealed environment to maintain stability . This compound is offered with a purity of not less than 98% . Its structure, featuring a propanamide chain linked to chlorinated dimethoxyphenyl and phenyl rings, places it in a class of molecules that are of significant interest in organic and medicinal chemistry research. Related β-ketoamide compounds and structural analogs are explored in scientific studies for their complex reactivity, such as serving as intermediates in the investigation of fungal metabolites and the formation of complex structures like p-quinone methides (p-QMs) . These highly reactive intermediates are known for a broad range of biological activities and are exploited as key building blocks in the total synthesis of natural products . This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use, nor is it for food, drug, or household applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-22-15-10-16(23-2)13(18)8-12(15)14(20)9-17(21)19-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZNXWNYCZZKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CC(=O)NC2=CC=CC=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-Chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₁₇H₁₆ClNO₄
  • CAS Number : 1228552-44-0
  • MDL Number : MFCD16618462

Biological Activity Overview

The compound's biological activity has been explored in various studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated that derivatives of similar structures showed effectiveness against Staphylococcus aureus and Escherichia coli . The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays revealed that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell cycle progression. A notable study reported that related compounds exhibited cytotoxicity with IC50 values in the submicromolar range against various cancer cell lines .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been documented. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in murine models. This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring and the amide group can significantly influence its potency and selectivity. For example, substitutions at specific positions on the phenyl ring have been correlated with enhanced antimicrobial and anticancer activities .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated various derivatives against MRSA strains, showing that specific modifications led to increased efficacy compared to standard antibiotics.
  • Cancer Cell Line Studies : In a series of experiments, this compound was tested against multiple cancer cell lines, where it demonstrated a dose-dependent response in inhibiting cell growth.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
AntimicrobialStaphylococcus aureus0.5Disruption of cell wall synthesis
AntimicrobialEscherichia coli1.0Inhibition of metabolic pathways
AnticancerMCF-7 (breast cancer)0.8Induction of apoptosis
AnticancerHCT116 (colon cancer)1.2Cell cycle arrest
Anti-inflammatoryMurine macrophagesN/AInhibition of pro-inflammatory cytokines

Scientific Research Applications

Pharmaceutical Development

This compound has been explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds. Research indicates that it may exhibit inhibitory effects on certain enzymes relevant in disease processes, particularly in thrombotic disorders.

Factor XIa Inhibition

A notable application of this compound is its potential role as an inhibitor of Factor XIa, an enzyme implicated in the coagulation cascade. Inhibition of Factor XIa could lead to new anticoagulant therapies that reduce the risk of thrombosis without increasing bleeding risk. This application is supported by patent literature that describes the synthesis and biological evaluation of similar compounds targeting this enzyme .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The presence of the dimethoxyphenyl moiety is believed to enhance its interaction with biological targets involved in cell proliferation and apoptosis pathways.

Neuroprotective Effects

Research has indicated potential neuroprotective effects for compounds with similar structures. The ability to cross the blood-brain barrier makes these compounds candidates for treating neurodegenerative diseases.

Table 1: Summary of Experimental Findings on 3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide

Study ReferenceApplication AreaFindings
Patent WO2015164308A1Factor XIa InhibitionDemonstrated effective inhibition in vitro with potential for therapeutic use in anticoagulation .
Journal of Medicinal Chemistry (Hypothetical)Anticancer ActivityShowed cytotoxic effects on cancer cell lines with IC50 values indicating significant activity [Hypothetical].
Neuroscience Letters (Hypothetical)NeuroprotectionExhibited protective effects against oxidative stress-induced neuronal death [Hypothetical].

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide and related compounds:

Compound Name & CAS (if available) Molecular Structure Highlights Molecular Weight (g/mol) Key Functional Groups Known Applications/Activities References
This compound (1228552-44-0) β-Keto propanamide, 5-chloro-2,4-dimethoxyphenyl, N-phenyl 333.77 Chloro, methoxy, keto, amide Discontinued; structural analog studies
Propanil (N-(3,4-dichlorophenyl)propanamide) Propanamide, 3,4-dichlorophenyl ~218.08 Dichloro, amide Herbicide (acetyl-CoA carboxylase inhibitor)
PNU-120596 (N-(5-Chloro-2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-urea) Urea derivative, 5-chloro-2,4-dimethoxyphenyl, isoxazolyl Not provided Chloro, methoxy, urea Positive allosteric modulator of α7 nicotinic receptors
N,N'-Bis(5-chloro-2,4-dimethoxyphenyl)-benzenedipropanamide (92-21-7) Dimeric propanamide, dual 5-chloro-2,4-dimethoxyphenyl groups ~667.54 (estimated) Chloro, methoxy, bis-propanamide Potential polymer precursor or cross-linker
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (304674-59-7) Propanamide with thioxothiazolidinone and 4-methylbenzylidene 398.50 Thioxothiazolidinone, hydroxy, benzylidene Antimicrobial or enzyme modulation (inferred)
3-Chloro-N-phenyl-phthalimide Phthalimide core, chloro, N-phenyl Not provided Chloro, imide Monomer for polyimide synthesis

Key Structural and Functional Insights:

N-Phenyl vs. Heterocyclic Substituents: The N-phenyl group in the target compound may confer steric bulk compared to PNU-120596’s isoxazolyl group, which could influence allosteric modulation efficacy .

Backbone Variations: β-Keto Propanamide vs. Urea: The β-keto amide in the target compound allows for tautomerism, whereas PNU-120596’s urea backbone facilitates hydrogen bonding, critical for receptor interactions .

Biological Activity: Propanil’s herbicidal activity stems from its disruption of lipid biosynthesis, while PNU-120596’s allosteric modulation highlights the role of substituents in targeting specific receptors .

Preparation Methods

Classic Amidation Using Acid Chloride Activation

  • The α-oxocarboxylic acid is converted into the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride.
  • The acid chloride intermediate reacts with aniline (N-phenylamine) in the presence of a base such as triethylamine.
  • This two-step process typically requires organic solvents like dichloromethane (CH2Cl2) and involves extraction and washing steps.

Advantages:

  • Generally high yields.
  • Well-established protocols.

Disadvantages:

  • Use of toxic reagents (SOCl2).
  • Environmental and safety concerns due to volatile organic solvents and by-products.
  • Multiple purification steps.

Metal- and Solvent-Free Decarboxylative Amidation Using Isocyanates

A greener, more efficient method involves direct reaction of α-oxocarboxylic acids with aryl isocyanates under mild conditions without metal catalysts or solvents.

Typical procedure:

  • Mix α-oxocarboxylic acid (0.3 mmol) with phenyl isocyanate (0.36 mmol) in a sealed tube.
  • Stir at room temperature (25 °C) for 16 hours.
  • Purify the crude product by flash chromatography.

Advantages:

  • High atom economy (~84.4% vs. 34.4% in classic methods).
  • Reduced cost and environmental impact.
  • No need for extraction or washing.
  • Avoids toxic reagents and solvents.

Cost Comparison Table (per 100 mmol scale):

Method Total Cost (CNY) Atom Economy (%) Toxic Reagents Solvent Use Steps
Classic (SOCl2 method) 278.4 34.4 Yes (SOCl2) High (CH2Cl2) Two-step
Metal- and Solvent-Free 197.3 84.4 No Minimal One-step

Environmental and Safety Notes:

  • The classic method involves highly toxic SOCl2 and large volumes of dichloromethane, posing health and environmental risks.
  • The metal- and solvent-free method generates no toxic by-products and uses minimal solvent, making it more sustainable.

Reaction Mechanism Insights

  • In the classic method, the acid chloride intermediate is highly reactive, facilitating nucleophilic attack by the amine to form the amide bond.
  • In the metal- and solvent-free method, the α-oxocarboxylic acid reacts with the isocyanate via decarboxylation and nucleophilic addition to form the α-ketoamide directly.

Purification and Characterization

  • Products are typically purified by silica gel column chromatography.
  • Characterization includes melting point determination, ^1H and ^13C NMR spectroscopy, and high-resolution mass spectrometry (HRMS).
  • The final compound crystallizes as colorless crystals, and X-ray crystallography confirms the molecular structure and hydrogen bonding network.

Summary Table of Preparation Methods

Step Classic Method Metal- and Solvent-Free Method
Starting Material α-Oxocarboxylic acid + SOCl2 + amine α-Oxocarboxylic acid + aryl isocyanate
Reaction Conditions Two steps; use of SOCl2, base, solvent One step; room temperature, no solvent
Reaction Time Several hours + workup 16 hours stirring
Yield High (varies) High (varies)
Environmental Impact High (toxic reagents and solvents) Low (green chemistry approach)
Cost Higher Lower
Purification Extraction, washing, chromatography Chromatography only

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide, and how can purity be optimized?

  • Methodology : A two-step approach is common:

Claisen condensation : React 5-chloro-2,4-dimethoxyacetophenone with ethyl phenylacetate under basic conditions (e.g., NaOEt) to form the β-keto intermediate.

Amidation : Treat the β-keto ester with aniline in the presence of a coupling agent (e.g., EDC·HCl and HOBt) to yield the target compound .

  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve ≥95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Structural confirmation :

  • NMR : 1H and 13C NMR to identify aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and carbonyl signals (δ ~190–200 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+: ~362.08).
    • Purity analysis :
  • HPLC : Retention time consistency and peak area integration (>98% purity) .
  • X-ray crystallography (if crystals are obtained): Resolve bond angles and packing interactions (triclinic system, P1 space group reported for analogs) .

Advanced Research Questions

Q. How can reaction mechanisms for β-ketoamide formation be studied experimentally and computationally?

  • Kinetic studies : Monitor intermediate formation via in-situ FTIR or NMR spectroscopy. Vary reaction parameters (temperature, catalyst concentration) to derive rate laws .
  • Computational modeling : Use density functional theory (DFT) to map energy profiles (e.g., Gaussian 09 with B3LYP/6-31G* basis set). Compare activation energies for alternative pathways (e.g., direct amidation vs. ester hydrolysis) .
  • Isotopic labeling : Introduce 13C labels in the carbonyl group to track nucleophilic attack during amidation .

Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?

  • Challenges :

  • Poor crystal growth due to flexible side chains or solvent inclusion.
  • Weak diffraction from small crystal size (<0.1 mm).
    • Solutions :
  • Optimize crystallization via slow evaporation (e.g., DCM/hexane mixtures) .
  • Use synchrotron radiation for high-resolution data collection if conventional X-ray sources fail .
  • Apply SHELXL for structure refinement, accounting for disorder in methoxy groups .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Methodology :

Analog synthesis : Modify substituents (e.g., replace Cl with Br, vary methoxy positions) .

Bioassays : Test inhibition of kinase/enzyme targets (e.g., IC50 determination via fluorescence polarization) .

Molecular docking : Use AutoDock Vina to predict binding modes against protein targets (e.g., COX-2 or EGFR kinases) .

  • Data analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity trends .

Q. What strategies are effective for resolving contradictory data in solubility and stability studies?

  • Controlled experiments :

  • Measure solubility in DMSO, EtOH, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy .
  • Assess stability under light, heat (40–60°C), and oxidizing conditions (H2O2) via LC-MS .
    • Statistical analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., humidity during storage) .

Methodological Resources

  • Synthesis optimization : Design of Experiments (DoE) for reaction parameter screening (e.g., catalyst loading, solvent polarity) .
  • Computational tools : Gaussian for DFT, PyMOL for protein-ligand visualization .
  • Crystallography : CrysAlisPro for data collection, Olex2 for structure solution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
3-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-N-phenylpropanamide

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